

A Comparative Guide to the X-ray Crystallography of 2-Chloroquinoline Derivatives

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Compound of Interest

Compound Name: 2-Chloroquinoline-3-carbonyl chloride

Cat. No.: B164066

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For researchers, scientists, and professionals in drug development, a thorough understanding of the three-dimensional structure of 2-chloroquinoline derivatives is paramount for establishing structure-activity relationships (SAR) and guiding rational drug design. Single-crystal X-ray diffraction is the most definitive method for elucidating these solid-state structures. This guide provides a comparative analysis of the crystallographic data for several 2-chloroquinoline derivatives, offering insights into the influence of substituents on their molecular geometry and crystal packing.

Comparative Crystallographic Data

The following tables summarize key crystallographic parameters for a selection of 2-chloroquinoline derivatives, providing a basis for understanding the structural chemistry of this class of compounds.^[1]

Table 1: Crystal Data and Structure Refinement for Selected 2-Chloroquinoline Derivatives^[1]

Parameter	2-chloro-3-[(E)-(2-phenylhydrazinyldene)methyl]quinoline	2-chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline	ethyl 2,4-dichloroquinoline-3-carboxylate
Empirical Formula	C ₁₆ H ₁₂ ClN ₃	C ₁₁ H ₁₀ ClN ₃ O	C ₁₂ H ₉ Cl ₂ NO ₂
Formula Weight	281.74	235.67	270.10
Crystal System	Monoclinic	Orthorhombic	Monoclinic
Space Group	Cc	Pnma	P2 ₁ /c
a (Å)	22.028(4)	3.8949(2)	8.4320(3)
b (Å)	7.9791(12)	12.0510(5)	11.2340(4)
c (Å)	8.3534(12)	21.9910(9)	12.8760(5)

Experimental Protocols

The synthesis and crystallization of 2-chloroquinoline derivatives typically involve a multi-step process. The generalized protocols outlined below are based on established methodologies in the literature.[\[1\]](#)[\[2\]](#)

Synthesis of 2-Chloroquinoline Derivatives

A common route for the synthesis of substituted 2-chloroquinolines is the Vilsmeier-Haack reaction.[\[1\]](#)

- **Vilsmeier Reagent Formation:** Phosphorus oxychloride (POCl₃) is added slowly to N,N-dimethylformamide (DMF) at a controlled low temperature (typically 0-5 °C) to form the Vilsmeier reagent.[\[1\]](#)
- **Reaction with Acetanilide:** A suitably substituted acetanilide is then introduced to the Vilsmeier reagent.[\[1\]](#)
- **Cyclization and Hydrolysis:** The reaction mixture is heated, which induces cyclization to form the 2-chloro-3-formylquinoline derivative. Subsequent hydrolysis yields the final product.[\[1\]](#)

For further modifications, the chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[3][4]

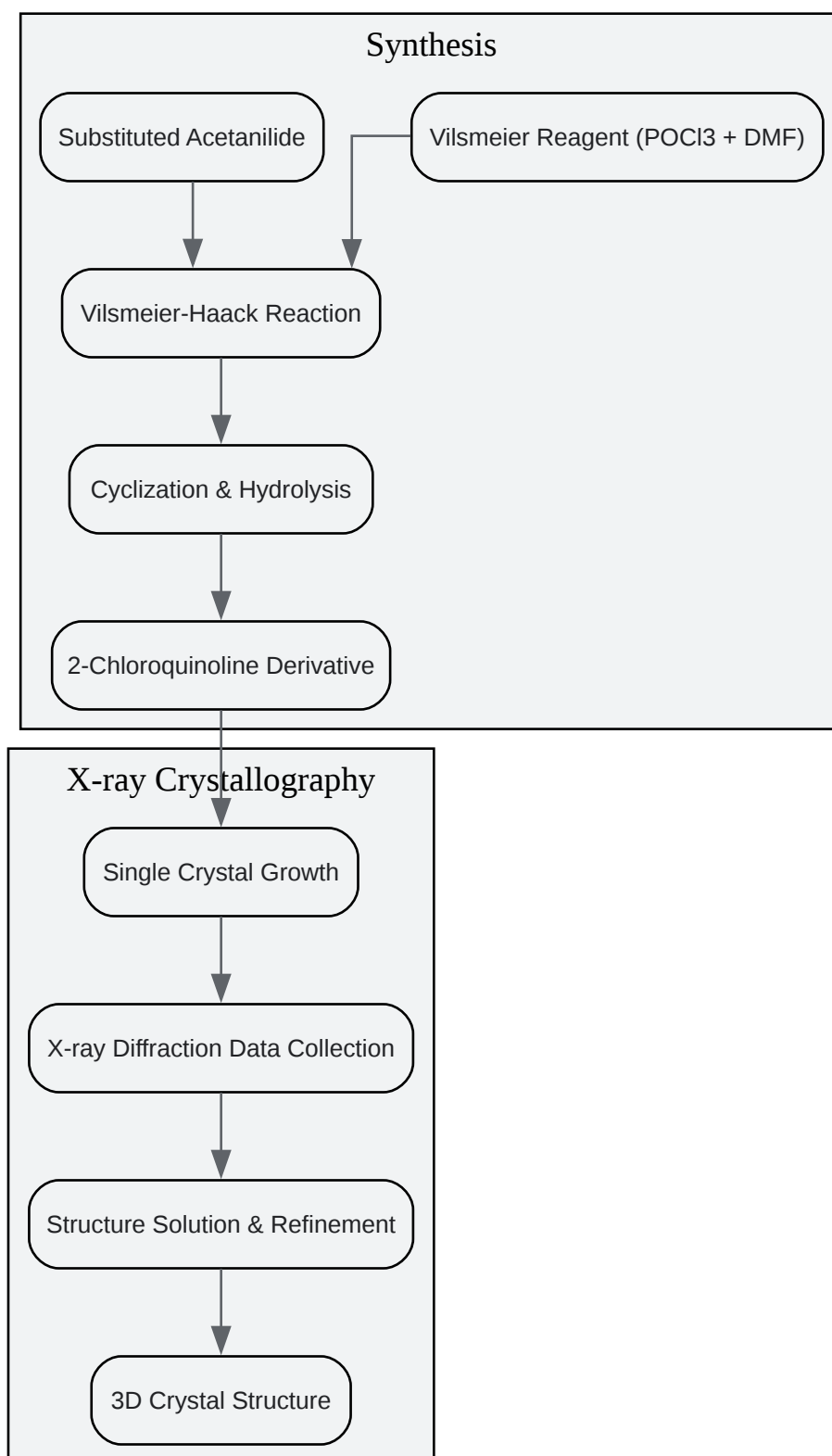
Single-Crystal X-ray Diffraction

The determination of the crystal structure is a critical step for understanding the molecule's three-dimensional arrangement.

- **Crystallization:** Single crystals suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.
- **Data Collection:** A single crystal is mounted on a diffractometer. Data is collected using a suitable X-ray source, such as Mo K α radiation.[1]
- **Structure Solution and Refinement:** The collected diffraction data is processed, and the crystal structure is solved and refined using specialized software packages.[1]
Computational methods, such as Density Functional Theory (DFT), can be used to optimize the molecular structure and compare it with the experimental X-ray diffraction data.[2][5]

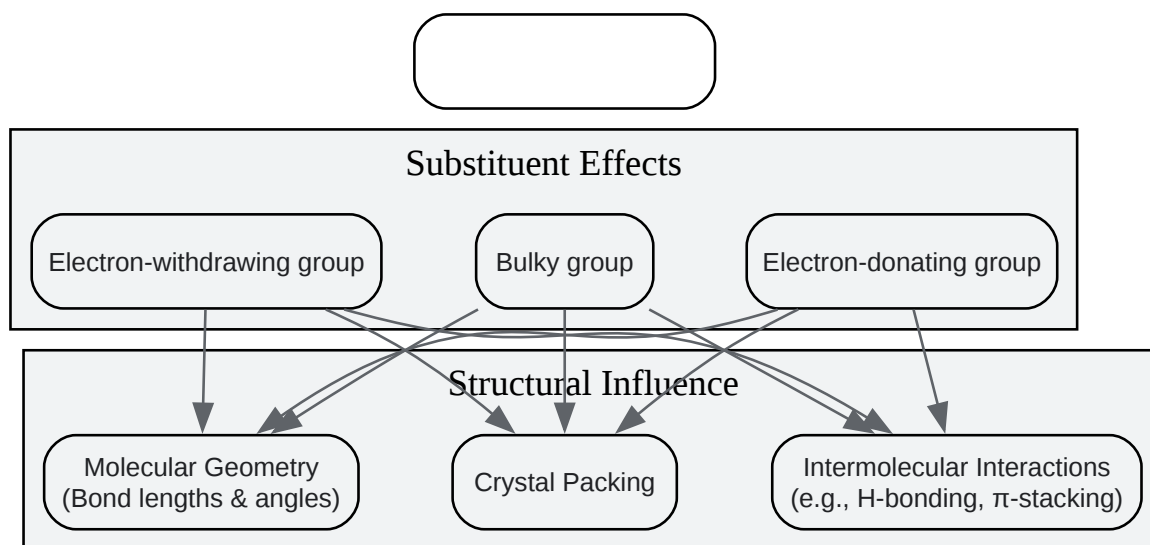
Visualizing Experimental and Logical Frameworks

The following diagrams illustrate a generalized workflow for the synthesis and crystallographic analysis of 2-chloroquinoline derivatives and a logical comparison of how substituents can influence their structural features.



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A generalized workflow for the synthesis and X-ray crystallographic analysis of 2-chloroquinoline derivatives.



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